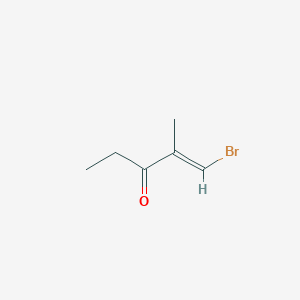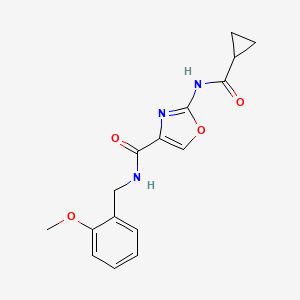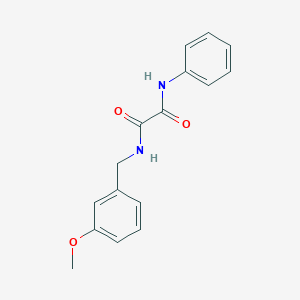![molecular formula C26H31N3O4 B2502733 8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-22-0](/img/structure/B2502733.png)
8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione" is a derivative within the class of spirooxazolidine-2,4-diones, which are of significant interest due to their biological activities, particularly as muscarinic agonists. These compounds are structurally related to known muscarinic agonists such as 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86; 1), which have been studied for their potential as antidementia drugs .
Synthesis Analysis
The synthesis of spirooxazolidine-2,4-dione derivatives, including those similar to "8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione," involves creating compounds with the 8-azaspiro[4.5]decane skeleton, which is a key template for muscarinic agonists. The synthesis process is designed to produce compounds with high affinity for cortical M1 receptors, which are evaluated through in vitro binding assays and in vivo pharmacological tests .
Molecular Structure Analysis
The molecular structure of spirooxazolidine-2,4-diones is critical for their activity as muscarinic agonists. The structural requirements are strict, and the activity is influenced by the presence of specific functional groups and the overall three-dimensional conformation of the molecule. X-ray diffraction studies of related compounds, such as the enantiomers of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione, provide insights into the conformation of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment, which is a common structural feature in this class of compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of spirooxazolidine-2,4-diones are designed to explore the structure-activity relationship of these compounds. The reactions aim to produce derivatives with varying affinities and selectivities for muscarinic receptor subtypes, which are then tested for their pharmacological effects, such as reversing scopolamine-induced impairment in mice .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirooxazolidine-2,4-diones, including solubility, stability, and reactivity, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties, which in turn can impact the compound's biological activity and pharmacokinetics. The crystal structures of related compounds provide information on the stability of the molecule and the potential for forming hydrogen bonds, which can be important for the interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Plastic Scintillators and Luminescent Materials
Research on plastic scintillators based on polymethyl methacrylate investigates the scintillation properties of these materials with various luminescent dyes, highlighting the potential for such compounds in radiation detection and optical materials. Studies demonstrate how the replacement of traditional solvents and the use of different luminescent activators can enhance scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).
Environmental Contaminants and Their Fate
The occurrence, fate, and behavior of parabens in aquatic environments are closely studied, which might be analogous to the environmental impact assessments needed for the compound . Such research underscores the significance of understanding how these compounds, acting as weak endocrine disrupters, persist and transform in natural water bodies and treatment facilities, offering insights into environmental safety and regulatory considerations for chemical applications (Haman et al., 2015).
Flame Retardants and Polymer Additives
The review on novel brominated flame retardants (NBFRs) discusses their occurrence in indoor air, dust, consumer goods, and food, reflecting the growing application of such compounds in materials science. The study indicates the need for further research on the environmental fate, toxicity, and potential health impacts of these compounds, which could be relevant for evaluating the safety and applications of new chemical entities in similar domains (Zuiderveen et al., 2020).
Eigenschaften
IUPAC Name |
8-(4-butoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-2-3-19-33-22-11-9-21(10-12-22)23(30)28-17-14-26(15-18-28)24(31)29(25(32)27-26)16-13-20-7-5-4-6-8-20/h4-12H,2-3,13-19H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDPJSLAQRFTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2502654.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502660.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2502661.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2502664.png)

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502666.png)
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B2502668.png)


